2-Amino-4-isopropylphenol
CAS No.: 3280-68-0
Cat. No.: VC1981562
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3280-68-0 |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 2-amino-4-propan-2-ylphenol |
Standard InChI | InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3 |
Standard InChI Key | WXULIANDWRYTKZ-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1)O)N |
Canonical SMILES | CC(C)C1=CC(=C(C=C1)O)N |
Introduction
Chemical Structure and Identification
2-Amino-4-isopropylphenol is characterized by its distinct molecular arrangement and can be identified through various chemical descriptors. It features both an amino group (-NH₂) and a phenolic hydroxyl group (-OH) attached to a benzene ring with an isopropyl substituent. This combination of functional groups contributes to its unique chemical behavior and biological interactions.
Basic Identifiers
Table 1: Chemical Identifiers of 2-Amino-4-isopropylphenol
Property | Value |
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CAS Number | 3280-68-0 |
Molecular Formula | C₉H₁₃NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 2-amino-4-propan-2-ylphenol |
InChI | InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3 |
InChI Key | WXULIANDWRYTKZ-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1)O)N |
Structural Characteristics
The structural arrangement of 2-Amino-4-isopropylphenol creates a molecule with distinctive chemical reactivity. The amino group at the ortho position relative to the hydroxyl group allows for intramolecular hydrogen bonding, influencing the compound's physical properties and reactivity. The isopropyl group contributes hydrophobic characteristics and affects the electron density distribution across the aromatic ring .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Amino-4-isopropylphenol is essential for its proper handling, storage, and application in research and industrial settings.
Physical Properties
Table 2: Physical Properties of 2-Amino-4-isopropylphenol
Chemical Reactivity
2-Amino-4-isopropylphenol exhibits reactivity characteristic of both phenolic compounds and aromatic amines. The compound can undergo various chemical reactions, particularly at its functional groups:
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Oxidation: The phenolic group can be oxidized to form quinone derivatives.
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Reduction: While already containing an amino group, certain derivatives may undergo reduction reactions.
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Substitution: Both electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Synthesis Methods
Several methods have been developed for the synthesis of 2-Amino-4-isopropylphenol, with variations in approach depending on the desired scale, purity, and available starting materials.
Nucleophilic Aromatic Substitution
This method involves the reaction of a suitable precursor, such as 4-isopropylphenol, with ammonia under specific conditions to yield 2-Amino-4-isopropylphenol. The reaction typically requires controlled temperature and pressure conditions to achieve optimal yields.
Friedel-Crafts Alkylation
Biological Activity and Mechanism of Action
2-Amino-4-isopropylphenol demonstrates several notable biological activities that make it a compound of interest in pharmacological and biochemical research.
Molecular Interactions
The biological activity of 2-Amino-4-isopropylphenol is primarily attributed to its ability to interact with various proteins and enzymes within biological systems. Its functional groups allow for:
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Hydrogen Bonding: The amino and hydroxyl groups enable hydrogen bonding with biomolecules, enhancing interactions with enzymes and proteins
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Enzyme Interaction: The compound can bind to specific enzymes, potentially leading to inhibition or activation
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Cell Signaling Modulation: The compound may activate intracellular signaling cascades that regulate gene expression and metabolic pathways
Documented Biological Effects
Research has identified several potential biological activities associated with 2-Amino-4-isopropylphenol:
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Anticonvulsant Activity: Studies suggest the compound may exhibit moderate anticonvulsant effects, with research on mice demonstrating potential influence on seizure activity.
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Antimicrobial Properties: Initial investigations indicate possible antimicrobial activity against various pathogens, suggesting potential applications in pharmaceutical formulations.
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Antioxidant Properties: The phenolic structure contributes to free radical scavenging capabilities, which may help mitigate oxidative stress in biological systems.
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Enzyme Modulation: The compound has demonstrated the ability to interact with enzymes like tyrosinase, potentially affecting pigmentation processes.
Applications in Scientific Research
2-Amino-4-isopropylphenol has found applications across multiple scientific disciplines, serving as both a research subject and a tool for further investigations.
Pharmaceutical Research
The compound has been explored for its potential in drug development:
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As a lead compound for developing new antimicrobial agents
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In anticonvulsant formulations research
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For potential antidiabetic properties investigation
Chemical Synthesis
In organic chemistry, 2-Amino-4-isopropylphenol serves as:
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A building block for the synthesis of more complex molecules
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An intermediate in the preparation of specialized dyes and polymers
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A model compound for studying chemical reactions of phenolic amines
Biochemical Studies
The compound has been utilized in biochemical research to:
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Study the interactions between small molecules and proteins
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Investigate cellular signaling pathways
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Examine the effects of structural modifications on biological activity
Comparative Analysis with Structural Analogs
Understanding the relationship between 2-Amino-4-isopropylphenol and its structural isomers or close analogs provides valuable insights into structure-activity relationships.
Structural Isomers
Table 3: Comparison of 2-Amino-4-isopropylphenol with Structural Isomers
Related Compounds
Table 4: Comparison with Structurally Related Compounds
The comparative analysis reveals that subtle variations in structure can lead to significant differences in chemical behavior and biological activity. The position of functional groups affects intramolecular forces, solubility, and interactions with biological targets.
Analytical Methods for Identification and Characterization
Proper identification and characterization of 2-Amino-4-isopropylphenol are crucial for research applications and quality control.
Spectroscopic Identification
For accurate structural confirmation, the following analytical methods are recommended:
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NMR Spectroscopy: 1H-NMR (DMSO-d₆, 400 MHz) can confirm aromatic proton environments (δ 6.8–7.2 ppm for phenolic protons, δ 1.2–1.4 ppm for isopropyl CH₃).
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Chromatography: HPLC analysis using a C18 column with acetonitrile/water gradient and UV detection at 254 nm provides assessment of purity.
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Mass Spectrometry: LC-MS/MS using electrospray ionization (ESI+, m/z 152.10700 [M+H]⁺) helps confirm identity .
Current Research Directions and Future Prospects
Research on 2-Amino-4-isopropylphenol continues to evolve, with several promising directions for future investigation.
Drug Discovery Applications
Current research suggests potential applications in:
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Screening against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics (NADPH depletion at 340 nm)
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Structure-Activity Relationship (SAR) studies by modifying the isopropyl group to ethyl or cyclopropyl analogs
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Assessment of antibacterial potency against various bacterial strains
Analytical Challenges
Ongoing research addresses challenges in:
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Detection of isomeric byproducts (e.g., 4-Amino-2-isopropylphenol) that co-elute in standard HPLC methods
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Development of chiral columns (e.g., Chiralpak IA) with specialized mobile phases for improved separation
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Establishment of standardized protocols for bioactivity reproducibility
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